molecular formula C7H5FN2 B1285375 3-Amino-4-fluorobenzonitrile CAS No. 859855-53-1

3-Amino-4-fluorobenzonitrile

Cat. No.: B1285375
CAS No.: 859855-53-1
M. Wt: 136.13 g/mol
InChI Key: BHMZMZOMQYFFQL-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzonitrile, with the chemical formula C7H5FN2 and CAS registry number 859855-53-1, is a compound known for its applications in various chemical processes. This solid compound is characterized by its amino and fluorine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-fluorobenzonitrile can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

    Reduction Products: Amines.

    Oxidation Products: Nitro compounds.

Scientific Research Applications

3-Amino-4-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and fluorine groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-Amino-3-fluorobenzonitrile
  • 3-Amino-4-chlorobenzonitrile
  • 3-Amino-4-bromobenzonitrile

Comparison: 3-Amino-4-fluorobenzonitrile is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. Compared to its analogs, the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile .

Biological Activity

3-Amino-4-fluorobenzonitrile (CAS No. 859855-53-1) is an organic compound with significant potential in pharmaceutical applications. Its unique structure, featuring an amino group, a fluorine atom, and a nitrile group, allows it to interact with various biological systems. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Molecular Formula : C7H5FN2
Molecular Weight : 136.13 g/mol

This compound can be synthesized through various methods, including nucleophilic substitution and reduction reactions. Its synthesis often involves linking fluorobenzonitrile with an amine under controlled conditions to yield the desired product. The following table summarizes common synthesis methods:

Method Reagents Conditions
Nucleophilic SubstitutionAmmonia or primary aminesBasic conditions
ReductionLithium aluminum hydrideAnhydrous conditions
OxidationPotassium permanganateAcidic medium

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as a potential therapeutic agent. Notable findings include:

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Studies have shown that this compound effectively inhibits DPP-IV activity, suggesting its application in managing diabetes.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, including those associated with Kaposi's sarcoma (KS). It has been reported to induce apoptosis in PEL cell lines and inhibit viral gene expression, indicating potential use in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's amino and fluorine groups enhance its binding affinity to enzymes like DPP-IV and cytochrome P450 enzymes, which are involved in drug metabolism and pharmacokinetics.
  • Modulation of Signaling Pathways : It may influence various biochemical pathways by acting on receptors or enzymes involved in cellular signaling, potentially affecting metabolic processes and cell proliferation .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-Amino-3-fluorobenzonitrile and 3-Amino-4-chlorobenzonitrile, this compound demonstrates unique properties due to the presence of the fluorine atom. This substitution can enhance stability and lipophilicity, which are beneficial for pharmacokinetic profiles.

Compound Key Features Biological Activity
This compoundFluorine enhances stabilityInhibits DPP-IV; antimicrobial; anticancer
4-Amino-3-fluorobenzonitrileSimilar structure but different substitutionLimited studies on biological activity
3-Amino-4-chlorobenzonitrileChlorine instead of fluorinePotentially less effective than fluorinated analog

Case Studies

  • Diabetes Management : A study focused on the inhibitory effects of this compound on DPP-IV showed significant reductions in blood glucose levels in diabetic models, highlighting its therapeutic potential.
  • Cancer Research : Research involving PEL cell lines demonstrated that treatment with this compound led to decreased cell viability and induced apoptotic pathways, suggesting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-4-fluorobenzonitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogen substitution or nitrile group introduction. For example, fluorination of 3-amino-4-chlorobenzonitrile using potassium fluoride under anhydrous conditions at 120–150°C can yield the target compound. Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity (DMF vs. THF) significantly affect reaction efficiency. Evidence from analogous compounds suggests yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
  • Key parameters :

ParameterOptimal RangeImpact on Yield
Temperature120–150°CHigher temperatures risk decomposition
CatalystPd/C or KFPd/C improves selectivity for amino retention
SolventDMFEnhances nucleophilic substitution rates

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from isomers?

  • Analytical workflow :

NMR : 19F^{19}\text{F}-NMR shows a singlet at ~-110 ppm (C-F), while 1H^{1}\text{H}-NMR resolves the aromatic proton at δ 7.2–7.5 ppm. The amino group (-NH2_2) appears as a broad singlet at δ 5.2–5.5 ppm.

IR : Strong absorption at ~2230 cm1^{-1} (C≡N) and 3400–3500 cm1^{-1} (N-H stretch).

Mass Spec : Molecular ion peak at m/z 136 (C7_7H5_5FN2_2) with fragmentation patterns confirming the nitrile group .

  • Isomer differentiation : Meta-substituted isomers lack the distinct 19F^{19}\text{F}-NMR shift and show split aromatic proton signals.

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Role : Serves as a building block for kinase inhibitors and fluorinated drug candidates. The amino group enables coupling reactions (e.g., amide bond formation), while fluorine enhances metabolic stability. Recent studies highlight its use in synthesizing EGFR tyrosine kinase inhibitors with IC50_{50} values < 100 nM .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • In silico tools : Density Functional Theory (DFT) predicts transition states for fluorination reactions, identifying energy barriers for competing pathways (e.g., nitrile hydrolysis vs. aromatic substitution). Molecular docking studies guide functionalization for target bioactivity .
  • Case study : DFT calculations on analogous compounds (e.g., 3-chloro-4-fluorobenzonitrile) revealed that electron-withdrawing groups reduce activation energy by 15–20 kJ/mol, favoring substitution .

Q. How do contradictory data on reaction yields arise, and how can they be resolved?

  • Sources of variability :

  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted starting materials (e.g., 4-fluoro-3-nitrobenzonitrile) skew yield calculations. LC-MS or HPLC purity assays (>95%) are critical .
  • Catalyst deactivation : Pd/C catalysts degrade under prolonged heating, reducing reproducibility.
    • Mitigation : Standardize reaction monitoring (TLC/Raman spectroscopy) and use internal standards (e.g., deuterated analogs) for quantification .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Degradation pathways : Hydrolysis of the nitrile group to carboxylic acid under acidic/basic conditions.
  • Stabilization methods :

  • Buffering : pH 6–7 minimizes hydrolysis.
  • Lyophilization : Store as a lyophilized powder under argon; reconstitute in anhydrous DMSO for biological assays .

Q. How does the electronic effect of the fluorine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic insight : The fluorine atom’s -I effect deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling (e.g., Suzuki-Miyaura) at the para position.
  • Data : Coupling with phenylboronic acid under Pd(OAc)2_2/SPhos achieves 75–80% yield vs. 50–60% for non-fluorinated analogs .

Properties

IUPAC Name

3-amino-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMZMZOMQYFFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570481
Record name 3-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859855-53-1
Record name 3-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitrobenzonitrile (5.0 g, 30.1 mmol) and Fe powder (5.05 g, 90.3 mmol) in AcOH (100 mL) was heated at 80° C. for 1 hour under N2. Then the solvent was removed under vacuum and water (200 mL) was added to the residue. The solution was adjusted to pH 6 by addition of Na2CO3 and extracted with DCM (2×200 mL). The organic layers were combined, dried over Na2SO4, filtered and concentrated to yield 3-amino-4-fluorobenzonitrile (48), which was used without further purification. MS m/z 137.0 (M+1)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.05 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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